molecular formula C5H9NO2 B11714870 (3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole

(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole

Cat. No.: B11714870
M. Wt: 115.13 g/mol
InChI Key: HNKZFZHXYVWMME-UHNVWZDZSA-N
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Description

(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole is a heterocyclic organic compound that features a fused ring system consisting of a furan ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dihydrofuran derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in compounds with different functional groups.

Scientific Research Applications

(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan: A simple heterocyclic compound with a single ring structure.

    Oxazole: Another heterocyclic compound with a different ring structure.

    Tetrahydrofuran: A saturated derivative of furan.

Uniqueness

(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole is unique due to its fused ring system, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-d][1,2]oxazole

InChI

InChI=1S/C5H9NO2/c1-4-2-7-3-5(4)8-6-1/h4-6H,1-3H2/t4-,5+/m1/s1

InChI Key

HNKZFZHXYVWMME-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@H]2ON1

Canonical SMILES

C1C2COCC2ON1

Origin of Product

United States

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